

A Comprehensive Technical Guide to 2-Chlorophenylboronic Acid

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Compound of Interest

Compound Name: 2-Chlorophenylboronic acid

Cat. No.: B050647

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CAS Number: 3900-89-8

This technical guide provides an in-depth overview of **2-Chlorophenylboronic acid**, a versatile reagent in organic synthesis with significant applications in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, experimental protocols, and its role in relevant biological signaling pathways.

Chemical and Physical Properties

2-Chlorophenylboronic acid is a white to off-white crystalline solid.^[1] It is a key building block in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions.^[2] The physical and chemical properties of **2-Chlorophenylboronic acid** are summarized in the table below.

Property	Value	Reference
CAS Number	3900-89-8	[3][4]
Molecular Formula	C ₆ H ₆ BClO ₂	[4][5][6]
Molecular Weight	156.37 g/mol	[3][4]
Melting Point	92-102 °C	[1][3]
pKa	8.23 ± 0.58 (Predicted)	[7]
Solubility	Soluble in DMSO and Methanol.	[7]
Appearance	White to off-white crystalline powder.	[1]
InChI Key	RRCMGJCFMJBHQC-UHFFFAOYSA-N	[4][5]

Synthesis

A common method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. For **2-Chlorophenylboronic acid**, this typically involves the formation of 2-chlorophenylmagnesium bromide from 1-bromo-2-chlorobenzene and magnesium, which then reacts with a borate ester like trimethyl borate or triisopropyl borate.

Applications in Drug Development and Organic Synthesis

2-Chlorophenylboronic acid is a crucial intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry.[2] Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental process in the construction of complex molecular frameworks for drug candidates. [2]

Beyond pharmaceuticals, it also finds use in the development of agrochemicals and in materials science for creating functional polymers and electronic materials.^[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like **2-Chlorophenylboronic acid**) and an organic halide or triflate. Below is a general experimental protocol.

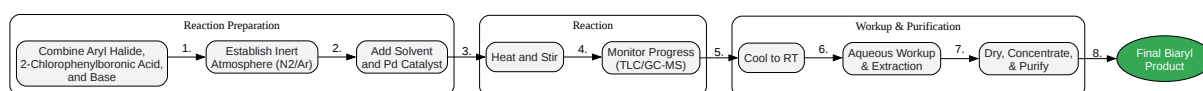
Materials:

- **2-Chlorophenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
- Solvent (e.g., Toluene, Dioxane, DMF, often with water)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and stirring equipment

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine the aryl halide (1.0 mmol), **2-Chlorophenylboronic acid** (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the solvent (e.g., a mixture of toluene and water) and the palladium catalyst (typically 1-5 mol%).

- **Reaction:** Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir until the reaction is complete, as monitored by techniques like TLC or GC-MS.
- **Workup:** Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.



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Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Role in Signaling Pathways

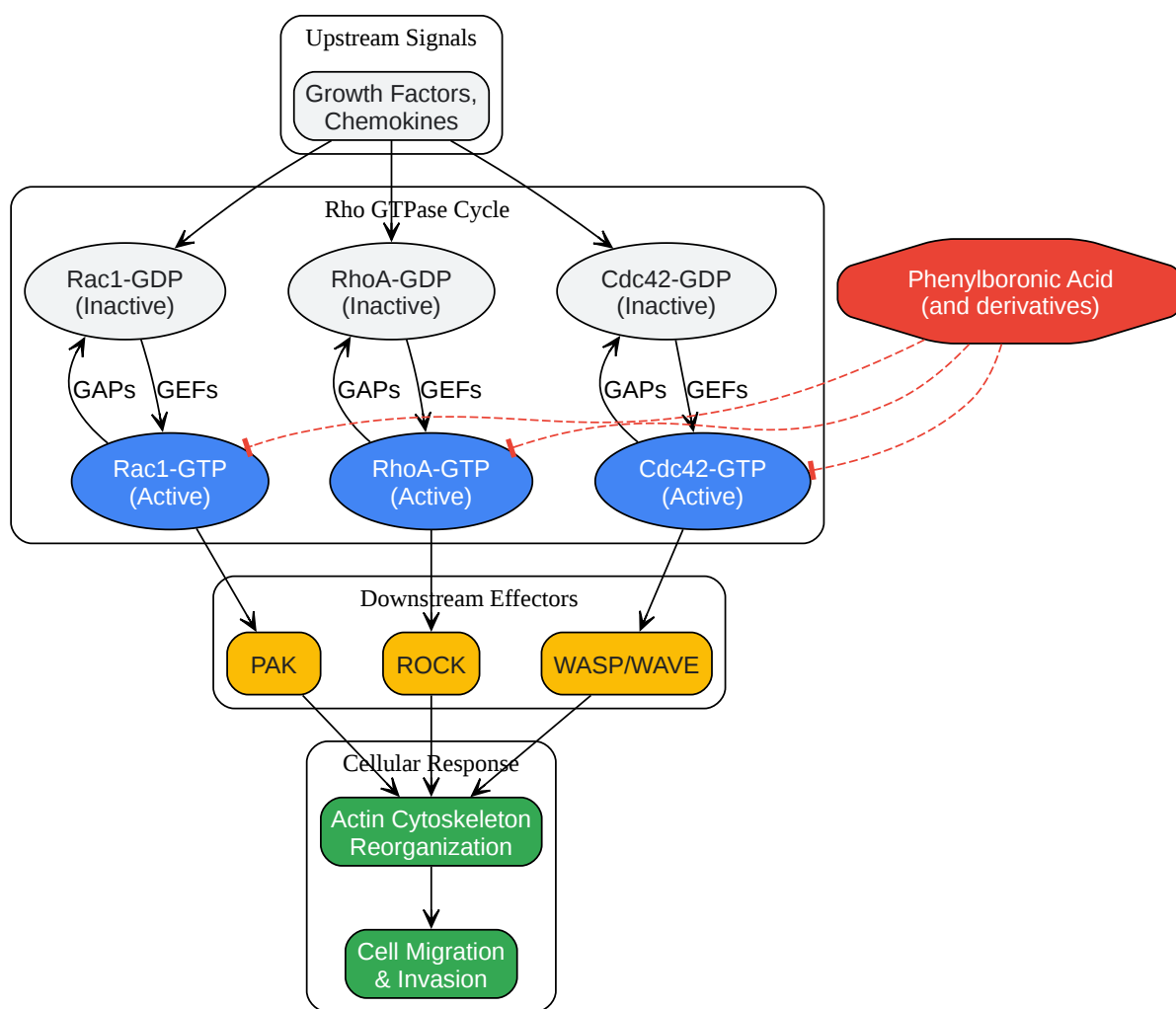
Boronic acids and their derivatives are increasingly being investigated for their roles as inhibitors of various enzymes and their influence on cellular signaling pathways.

Inhibition of Rho GTPase Signaling Pathway in Cancer Cell Migration

Phenylboronic acid, the parent compound of **2-Chlorophenylboronic acid**, has been shown to be a potent inhibitor of key signaling networks involved in cancer cell migration. This inhibition targets the Rho family of GTP-binding proteins (GTPases), which are crucial regulators of the actin cytoskeleton.

The Rho GTPase signaling pathway plays a central role in cell motility. Key members of this family include RhoA, Rac1, and Cdc42. When activated, these proteins trigger downstream

effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), leading to changes in the actin cytoskeleton that are necessary for cell movement. In cancer, the dysregulation of this pathway can promote metastasis. Phenylboronic acid has been observed to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells. This leads to a reduction in the activity of downstream targets like ROCKII and subsequently decreases the phosphorylation of myosin light chain kinase, ultimately inhibiting the actomyosin-based contractility required for cell migration.



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Inhibition of the Rho GTPase signaling pathway by phenylboronic acid derivatives.

Precursor for DYRK Kinase Inhibitors

2-Chlorophenylboronic acid can also serve as a key reactant in the synthesis of inhibitors for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family.[8] DYRKs are implicated in various cellular processes, and their dysregulation has been linked to diseases such as Alzheimer's and certain cancers.[9] The synthesis of potent and selective DYRK inhibitors often involves cross-coupling reactions where the 2-chlorophenyl moiety is incorporated into the final inhibitor structure. This highlights the importance of **2-chlorophenylboronic acid** as a starting material in the development of targeted therapies for these conditions.

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